molecular formula C16H20ClN3O2 B213611 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine

1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine

Cat. No. B213611
M. Wt: 321.8 g/mol
InChI Key: MDDBTZSMHZRYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cancer cell growth and proliferation.

Mechanism of Action

1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine works by blocking the activity of specific kinases that are involved in cancer cell growth and survival. By inhibiting these kinases, 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine can prevent cancer cells from dividing and proliferating, which can ultimately lead to cell death. 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine has also been shown to modulate the immune system, which can enhance the body's ability to fight cancer.
Biochemical and physiological effects:
1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK, ITK, and TXK kinases, modulation of the immune system, and enhancement of the activity of other cancer treatments. 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine has also been shown to have low toxicity and good pharmacokinetic properties, which are important for its use in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine in lab experiments is its specificity for certain kinases, which allows researchers to study the effects of blocking these kinases on cancer cell growth and survival. 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine also has low toxicity and good pharmacokinetic properties, which make it a safe and effective tool for preclinical studies. However, one limitation of using 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine in lab experiments is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research related to 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine. One area of focus is the development of combination therapies that include 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine and other cancer treatments, such as immunotherapy or targeted therapy. Another area of focus is the identification of biomarkers that can predict response to 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine, which can help to identify patients who are most likely to benefit from this treatment. Additionally, further research is needed to understand the long-term effects of 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine on cancer cell growth and survival, as well as its potential side effects in humans.

Synthesis Methods

The synthesis method for 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine involves several steps, including the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with furoyl chloride, followed by the reaction with piperidine. The final product is obtained after purification and isolation. This synthesis method has been optimized to produce 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine in high yield and purity, which is important for its use in scientific research.

Scientific Research Applications

1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in cancer cell survival and proliferation. 1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.8 g/mol

IUPAC Name

[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H20ClN3O2/c1-11-15(17)12(2)20(18-11)10-13-6-7-14(22-13)16(21)19-8-4-3-5-9-19/h6-7H,3-5,8-10H2,1-2H3

InChI Key

MDDBTZSMHZRYRM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCC3)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCCCC3)C)Cl

Origin of Product

United States

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